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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

Cat. No.: B042115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
tribromobenzene, a key intermediate in various chemical syntheses. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols utilized for their acquisition. This information is
crucial for the unambiguous identification and characterization of this compound in research
and development settings.

Spectroscopic Data Summary

The empirical formula of 1,2,3-Tribromobenzene is CeH3Brs, with a molecular weight of 314.8
g/mol . The spectroscopic data presented below provides a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.24 Triplet 1H H-5
7.63 Doublet 2H H-4, H-6
13C NMR Data
Chemical Shift (8) ppm Assighment
124.0 C-1,C-3
129.6 C-2
131.5 C-5
134.9 C-4,C-6

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation.

Peak Position (cm™?) Description

3080 C-H Aromatic Stretch

1550 C=C Aromatic Ring Stretch
1420 C=C Aromatic Ring Stretch
1120 C-H In-plane Bending
1020 C-H In-plane Bending

780 C-H Out-of-plane Bending
720 C-Br Stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment
312 33 [M]* (7°Brs)
314 100 [M]* (7°Br281Br)
316 98 [M]* (°BréBr2)
318 32 [M]* (51Brs)
235 25 [M-Br]*

156 30 [M-2Br]*

75 40 [CeHs]*

Experimental Protocols

The following sections outline the methodologies for the acquisition of the presented
spectroscopic data.

NMR Spectroscopy

Sample Preparation: A solution of 1,2,3-tribromobenzene was prepared by dissolving
approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCIs).
The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly
into a5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition: Both *H and 3C NMR spectra were recorded on a 90
MHz spectrometer. For the tH NMR spectrum, 16 scans were accumulated with a relaxation
delay of 1 second. For the 3C NMR spectrum, a proton-decoupled sequence was used, and
approximately 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard (0.00 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: The IR spectrum was obtained using the solid film method. A small
amount of 1,2,3-tribromobenzene was dissolved in a volatile organic solvent (e.g.,
dichloromethane). A drop of this solution was placed on a potassium bromide (KBr) salt plate,
and the solvent was allowed to evaporate, leaving a thin film of the solid compound on the
plate.

Instrumentation and Data Acquisition: The spectrum was recorded using a Fourier Transform
Infrared (FT-IR) spectrometer. The sample was placed in the instrument's sample holder, and
the spectrum was acquired over the range of 4000-400 cm~1. A background spectrum of the
clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and lonization: The mass spectrum was obtained using an electron
ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the
ion source via a direct insertion probe. The sample was vaporized by heating, and the gaseous
molecules were bombarded with a beam of electrons with an energy of 70 eV.

Instrumentation and Data Acquisition: The resulting ions were accelerated and separated by a
quadrupole mass analyzer. The detector recorded the abundance of each ion as a function of
its mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 1,2,3-Tribromobenzene.
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Caption: General workflow for the spectroscopic analysis of 1,2,3-Tribromobenzene.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Tribromobenzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042115#spectroscopic-data-of-1-2-3-
triboromobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b042115?utm_src=pdf-body-img
https://www.benchchem.com/product/b042115?utm_src=pdf-body
https://www.benchchem.com/product/b042115#spectroscopic-data-of-1-2-3-tribromobenzene-nmr-ir-ms
https://www.benchchem.com/product/b042115#spectroscopic-data-of-1-2-3-tribromobenzene-nmr-ir-ms
https://www.benchchem.com/product/b042115#spectroscopic-data-of-1-2-3-tribromobenzene-nmr-ir-ms
https://www.benchchem.com/product/b042115#spectroscopic-data-of-1-2-3-tribromobenzene-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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